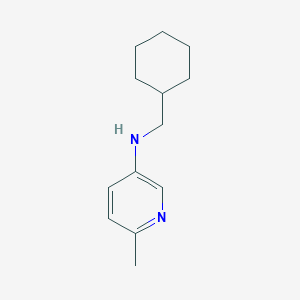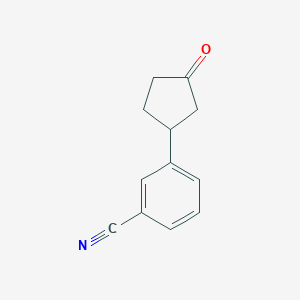
3-(3-Oxocyclopentyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxocyclopentyl)benzonitrile: is an organic compound characterized by the presence of a benzonitrile group attached to a cyclopentyl ring with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopentyl)benzonitrile typically involves the reaction of cyclopentanone with benzonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Oxocyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Oxocyclopentyl)benzonitrile is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles and ketones. It can also be used to investigate the metabolic pathways of nitrile-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(3-Oxocyclopentyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles such as amines or thiols. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes that catalyze reactions involving nitriles or ketones.
Comparación Con Compuestos Similares
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Cyclopentanone: A compound with a ketone group attached to a cyclopentyl ring.
4-(3-Oxocyclopentyl)benzonitrile: A similar compound with the ketone group in a different position on the cyclopentyl ring.
Uniqueness: 3-(3-Oxocyclopentyl)benzonitrile is unique due to the combination of a benzonitrile group and a cyclopentyl ring with a ketone functional group.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-(3-oxocyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6,11H,4-5,7H2 |
Clave InChI |
ARAKEBBOBLIYGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


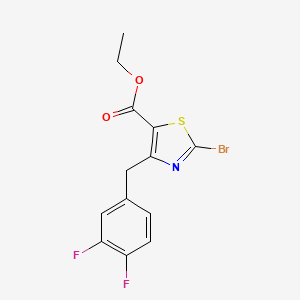
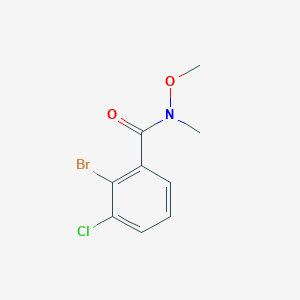



![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
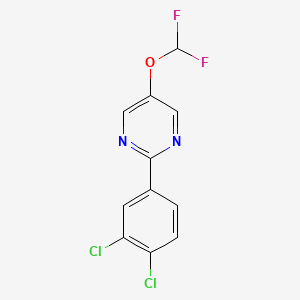
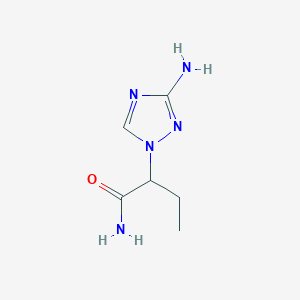


![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
